molecular formula C66H78S6 B14008077 1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene CAS No. 75155-58-7

1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene

Cat. No.: B14008077
CAS No.: 75155-58-7
M. Wt: 1063.7 g/mol
InChI Key: DISVWHYOXUMEMS-UHFFFAOYSA-N
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Description

BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3,5-DIMETHYLPHENYL)METHYL]THIO]METHYL]- is a complex organic compound characterized by a benzene ring substituted with six [(3,5-dimethylphenyl)methyl]thio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3,5-DIMETHYLPHENYL)METHYL]THIO]METHYL]- typically involves multi-step organic reactions. One common method includes the thiolation of benzene derivatives using [(3,5-dimethylphenyl)methyl]thiol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale thiolation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3,5-DIMETHYLPHENYL)METHYL]THIO]METHYL]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents under inert atmospheres.

    Substitution: Halogenating agents, nucleophiles; reactions often require catalysts and specific temperature control.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3,5-DIMETHYLPHENYL)METHYL]THIO]METHYL]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3,5-DIMETHYLPHENYL)METHYL]THIO]METHYL]- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Hexakis(trimethylsilylethynyl)benzene
  • Hexakis(4-bromophenyl)benzene
  • Hexakis(benzylthio)benzene

Uniqueness

BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3,5-DIMETHYLPHENYL)METHYL]THIO]METHYL]- is unique due to the presence of [(3,5-dimethylphenyl)methyl]thio groups, which impart distinct chemical and physical properties. These properties make it particularly suitable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

75155-58-7

Molecular Formula

C66H78S6

Molecular Weight

1063.7 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene

InChI

InChI=1S/C66H78S6/c1-43-13-44(2)20-55(19-43)31-67-37-61-62(38-68-32-56-21-45(3)14-46(4)22-56)64(40-70-34-58-25-49(7)16-50(8)26-58)66(42-72-36-60-29-53(11)18-54(12)30-60)65(41-71-35-59-27-51(9)17-52(10)28-59)63(61)39-69-33-57-23-47(5)15-48(6)24-57/h13-30H,31-42H2,1-12H3

InChI Key

DISVWHYOXUMEMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CSCC2=C(C(=C(C(=C2CSCC3=CC(=CC(=C3)C)C)CSCC4=CC(=CC(=C4)C)C)CSCC5=CC(=CC(=C5)C)C)CSCC6=CC(=CC(=C6)C)C)CSCC7=CC(=CC(=C7)C)C)C

Origin of Product

United States

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